molecular formula C16H26ClNO B1397634 3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride CAS No. 1219976-40-5

3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1397634
CAS No.: 1219976-40-5
M. Wt: 283.83 g/mol
InChI Key: BBESXQVGGISAQN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C15H24ClNO . The average mass is 269.810 Da and the monoisotopic mass is 269.154633 Da . The detailed structural analysis would require more specific resources or tools like molecular modeling software.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 233.36 , but other properties like melting point, boiling point, solubility, etc., would need to be determined experimentally or looked up in a dedicated chemical database.

Scientific Research Applications

Neurochemical Research

Compounds structurally related to piperidine and its derivatives, such as phencyclidine (1- (1-phencyclohexyl) piperidine hydrochloride), have been extensively studied for their neurochemical effects, including their unique spectrum of pharmacological activity. Such studies explore the interactions of these compounds with central nervous system receptors and their potential implications for understanding psychiatric disorders or developing novel therapeutic agents (Domino, 1964).

Antimicrobial and Anti-biofilm Agent Research

Carvacrol, a compound containing the isopropyl and methyl groups similar to those in the query compound, has been reviewed for its antimicrobial and anti-biofilm properties. Research on carvacrol and its analogs might offer insights into how structurally similar compounds could be used to develop new bio-inspired, anti-infective materials targeting a range of organisms, including bacteria, yeasts, molds, viruses, and amoebas (Marchese et al., 2018).

Pharmacological and Therapeutic Research

The pharmacological properties and molecular mechanisms of compounds like thymol, which shares some functional group similarities with the query compound, have been extensively reviewed. Thymol demonstrates a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor activities, suggesting potential therapeutic applications in treating cardiovascular, neurological, and metabolic diseases (Nagoor Meeran et al., 2017).

Environmental and Analytical Chemistry Research

Studies on the sorption of phenoxy herbicides to soil and organic matter might provide a framework for understanding how "3-[(4-Isopropyl-3-methylphenoxy)methyl]piperidine hydrochloride" interacts with environmental matrices. Such research can inform environmental safety assessments and the development of remediation strategies for compounds with potential environmental impacts (Werner et al., 2012).

Properties

IUPAC Name

3-[(3-methyl-4-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-12(2)16-7-6-15(9-13(16)3)18-11-14-5-4-8-17-10-14;/h6-7,9,12,14,17H,4-5,8,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBESXQVGGISAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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